molecular formula C13H18O B2462999 5-Methyl-1-phenylhexan-1-one CAS No. 25552-17-4

5-Methyl-1-phenylhexan-1-one

Cat. No.: B2462999
CAS No.: 25552-17-4
M. Wt: 190.286
InChI Key: GDLHZUSLTJYZFX-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylhexan-1-one: is an organic compound with the molecular formula C13H18O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a hexane chain with a methyl substitution at the fifth position. This compound is often used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenylhexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 5-methylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5+CH3(CH2)3COClAlCl3C6H5CO(CH2)3CH3\text{C6H5} + \text{CH3(CH2)3COCl} \xrightarrow{\text{AlCl3}} \text{C6H5CO(CH2)3CH3} C6H5+CH3(CH2)3COClAlCl3​C6H5CO(CH2)3CH3

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 5-methylhexanoyl chloride to form the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-Methyl-1-phenylhexan-1-one can undergo oxidation reactions to form carboxylic acids. For example, using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), the ketone can be oxidized to 5-methyl-1-phenylhexanoic acid.

Reduction: The compound can be reduced to the corresponding alcohol, 5-methyl-1-phenylhexanol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. For instance, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 5-Methyl-1-phenylhexanoic acid

    Reduction: 5-Methyl-1-phenylhexanol

    Substitution: Nitro-substituted derivatives of this compound

Scientific Research Applications

Chemistry: 5-Methyl-1-phenylhexan-1-one is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound is studied for its potential biological activities. It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Medicine: While not a drug itself, this compound is used in the synthesis of medicinal compounds. Its derivatives are explored for potential therapeutic applications.

Industry: The compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of novel aromatic compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenylhexan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Phenylhexan-1-one: Lacks the methyl substitution at the fifth position.

    5-Methyl-1-phenylpentan-1-one: Has a shorter carbon chain.

    5-Methyl-1-phenylheptan-1-one: Has a longer carbon chain.

Uniqueness: 5-Methyl-1-phenylhexan-1-one is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the methyl group at the fifth position affects its steric and electronic characteristics, distinguishing it from other similar ketones.

Properties

IUPAC Name

5-methyl-1-phenylhexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-11(2)7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLHZUSLTJYZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948452
Record name 5-Methyl-1-phenylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25552-17-4
Record name 5-Methyl-1-phenylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenylhexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 1 using 14.2 mmol of methyl acetoacetate, 15.6 mmol of NaH 60% dispersion in oil, 14.9 mmol of 1.6M n-butyl lithium in hexane, 14.2 mmol of isoheptanophenone and 50 mL of tetrahydrofuran. Isoheptanophenone was prepared by reacting the appropriate acid chloride with AlCl3 in benzene as described by Vogel in Practical Organic Chemistry 1978, 770-775. Upon concentrating the reaction, a solid precipitated out which was recrystallized from ethyl acetate (m.p. 124°-125° C.). 1H NMR (CDCl3) δ 0.80 (d,d, 6 H), 1.1-1.2 (m, 2 H), 1.15-1.40 (m, 2 H), 1.4-1.5 (m, 1 H), 1.9-2.0 (m, 2 H), 2.88 (d, 1 H), 2.9 (d, 1 H), 3.2 (d, 1 H), 3.3 (d, 1 H), 7.2-7.5 (m, 5 H).
Quantity
50 mL
Type
solvent
Reaction Step One
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14.2 mmol
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reactant
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15.6 mmol
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14.9 mmol
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14.2 mmol
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reactant
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[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
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reactant
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solvent
Reaction Step Nine

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